2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid is an amino acid derivative characterized by a sulfur-containing side chain. It is recognized for its potential biological activities and applications in medicinal chemistry. This compound can be classified as a thiol-containing amino acid due to the presence of a sulfanyl group, which contributes to its unique chemical properties and reactivity.
This compound can be synthesized through various chemical reactions involving starting materials such as L-cysteine and substituted benzyl chlorides. It has been studied for its biological properties, particularly in the context of enzyme inhibition and antioxidant activity.
The synthesis of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid typically involves nucleophilic substitution reactions. One common method includes the reaction of L-cysteine with 3-methoxybenzyl chloride under basic conditions. This reaction proceeds through the following steps:
The molecular structure of 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid can be described by its molecular formula and its IUPAC name. The compound features a central carbon backbone with various functional groups that contribute to its reactivity and biological activity.
Property | Value |
---|---|
Molecular Formula | C11H15NO3S |
Molecular Weight | 241.31 g/mol |
InChI | InChI=1S/C11H15NO3S/c1-15-... |
InChI Key | QBEIRCJHPFBVIN-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC=CC=C1CSCC(C(=O)O)N |
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid can undergo several types of chemical reactions:
The mechanism of action for 2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid involves its interaction with specific enzymes or receptors:
2-Amino-3-{[(3-methoxyphenyl)methyl]sulfanyl}propanoic acid has several scientific applications:
This compound holds promise in various fields, including pharmaceuticals, biochemistry, and materials science, owing to its unique structure and biological activity.
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4